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Probenecid-d14: A Technical Guide for Researchers
Introduction

Probenecid-d14 is the deuterated form of Probenecid, a well-established uricosuric agent. In

Probenecid-d14, fourteen hydrogen atoms on the two propyl groups have been replaced with

deuterium. This isotopic labeling makes it a valuable tool in various research applications,

particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-

based quantification of Probenecid.[1] Its primary application is as a labeled inhibitor of the

Multidrug Resistance-Associated Protein (MRP), which prevents the cellular efflux of active

compounds.[1]

Like its non-labeled counterpart, Probenecid-d14 is a synthetic sulfonamide derivative.[2][3]

Probenecid itself was originally developed to reduce the renal excretion of penicillin, thereby

increasing its plasma concentration.[4][5] It was later found to be a potent inhibitor of uric acid

reabsorption in the kidneys, leading to its primary clinical use in the treatment of gout and

hyperuricemia.[6][7]

This guide provides an in-depth overview of the chemical properties, mechanism of action,

synthesis, and analytical methodologies related to Probenecid-d14, intended for professionals

in research and drug development.
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Probenecid-d14 shares most of its chemical and physical properties with the non-deuterated

Probenecid, with the primary difference being its increased molecular weight due to the

deuterium atoms. The properties are summarized in the table below.

Property
Value (Probenecid-
d14)

Value (Probenecid) Reference

IUPAC Name

4-[(Dipropylamino-

d14)sulfonyl]benzoic

Acid

4-

(Dipropylsulfamoyl)be

nzoic acid

[1]

Synonyms -

Benemid, Probalan, p-

(Dipropylsulfamoyl)be

nzoic acid

[2][6][7]

Molecular Formula C₁₃H₅D₁₄NO₄S C₁₃H₁₉NO₄S [1][2]

Molecular Weight 299.45 g/mol 285.36 g/mol [1][2]

Physical Description -

White or nearly white,

fine, crystalline

powder. Odorless with

a slightly bitter taste.

[2]

Solubility -

Soluble in dilute alkali,

alcohol, chloroform,

and acetone.

Practically insoluble in

water and dilute acids.

[8][9]

pKa (Strongest Acidic) - 3.53 [10]

Mechanism of Action
Probenecid exerts its biological effects by interacting with various membrane transport proteins.

While its classical use is centered on renal transporters, recent research has unveiled its

interaction with other channels, opening new avenues for its application in research.[4][9]

Inhibition of Renal Organic Anion Transporters (OATs): Probenecid is a classical competitive

inhibitor of organic acid transport in the kidneys.[11] It primarily targets Organic Anion
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Transporter 1 (OAT1) and Urate Transporter 1 (URAT1) in the proximal tubules of the

kidneys.[12] By inhibiting URAT1, it blocks the reabsorption of uric acid from the urine back

into the bloodstream, leading to increased urinary excretion of uric acid and a decrease in

serum urate levels.[10][12] This is the primary mechanism for its use in treating gout.[6]

Inhibition of Drug Efflux: The same mechanism allows Probenecid to inhibit the renal

secretion of many weak organic acid drugs, such as penicillin, certain cephalosporins, and

other β-lactam antibiotics.[10][13] By competing for the same transporters, it increases the

plasma concentrations and prolongs the effects of these drugs.[7]

Interaction with Other Proteins:

Pannexin 1 (Panx1) Hemichannels: Probenecid is known to block Panx1 hemichannels,

which are involved in inflammasome activation and the release of pro-inflammatory

signals.[6][9] This action contributes to its anti-inflammatory properties and makes it a

useful tool for studying neuroinflammation.[6][9]

Transient Receptor Potential Vanilloid 2 (TRPV2): More recently, Probenecid has been

identified as a potent and selective agonist of TRPV2 channels.[4][5] This discovery has

spurred research into its potential effects on the cardiovascular system, where TRPV2

channels are expressed in cardiomyocytes.[4]
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Mechanism of Action of Probenecid
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Probenecid's diverse molecular targets.

Experimental Protocols
Synthesis of Probenecid
The synthesis of Probenecid-d14 would follow the same chemical route as Probenecid, but

using a deuterated starting material (di-n-propylamine-d14). The general synthesis involves the

formation of an amide bond between 4-carboxybenzene sulfonamide and di-n-propylamine.[14]
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Materials:

4-Carboxybenzene sulfonamide (PSBA)

Di-n-propylamine (or Di-n-propylamine-d14 for the labeled compound)

Methanol

Sulfuric Acid

Deionized Water

Acetone

Protocol:

Reaction Setup: In a reaction vessel under constant stirring, charge 4.5 mL of Methanol at

room temperature (25-30 °C).[14]

Addition of Reactants: Add 1.5 g of 4-carboxybenzene sulfonamide to the vessel, followed by

an additional 3 mL of Methanol.[14]

Catalyst Addition: Slowly add 1.5 mL of concentrated Sulfuric Acid dropwise, maintaining the

temperature between 15-25 °C.[14] (Note: This step esterifies the carboxylic acid to protect it

during the subsequent sulfonamide formation, which is a common strategy, though the

reference describes a one-pot process). A more direct method involves reacting 4-

carboxybenzene sulfonamide with di-n-propylamine.[14] For salt formation as a purification

or modification step, Probenecid (1 mmol) can be dissolved in a solvent like acetone.[3]

Heating: Heat the reaction mixture to 60-65 °C and maintain for approximately 8 hours with

continuous stirring.[14]

Solvent Removal: Distill off the Methanol under atmospheric pressure, then apply a high

vacuum to remove residual solvent.[14]

Work-up: Cool the resulting mass to 25-30 °C and add 4.5 mL of deionized water to

precipitate the product.[14]
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Purification: The crude product can be filtered, dried, and further purified by recrystallization,

for example from an acetone-water mixture.

Analytical Method: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the

quantification of Probenecid in various matrices, including bulk drug, pharmaceutical

formulations, and biological fluids.[2][15] When analyzing Probenecid, Probenecid-d14 is an

ideal internal standard for LC-MS methods.

Instrumentation & Conditions:

HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).

Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 x 4.6 mm).[16]

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile

phase of phosphate buffer (pH 5) and acetonitrile in a 70:30 (v/v) ratio.[16]

Flow Rate: 1.0 mL/min.[16]

Detection: UV detection at 254 nm.[16]

Internal Standard: Probenecid-d14 for LC-MS analysis of Probenecid.

Sample Preparation (for biological fluids):

Protein Precipitation: To a plasma or serum sample, add a protein precipitating agent like

acetonitrile or methanol.

Internal Standard Spiking: Spike the sample with a known concentration of Probenecid-d14.

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated

proteins.

Injection: Collect the supernatant and inject a specific volume into the HPLC system.

Workflow and Visualization
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The following diagram illustrates a typical experimental workflow for the quantitative analysis of

Probenecid in a research setting using Probenecid-d14 as an internal standard.

Workflow for Probenecid Quantification using LC-MS

Sample Preparation

LC-MS Analysis

Data Processing
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7. Chromatographic Separation
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8. Mass Spectrometry Detection
(MRM Mode)

9. Integrate Peak Areas
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10. Calculate Peak Area Ratio

11. Quantify Concentration
(using Calibration Curve)

Final Concentration of Probenecid
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LC-MS quantification workflow.

Applications in Research
The unique properties of Probenecid and its deuterated analog make them versatile tools in

scientific research.

Pharmacokinetic (PK) Studies: Probenecid-d14 is an excellent internal standard for mass

spectrometry-based bioanalysis, allowing for precise and accurate quantification of

Probenecid in biological samples during PK studies.

Drug-Drug Interaction Studies: Probenecid is used to investigate the role of OATs in the renal

clearance of other drugs.[11] By co-administering Probenecid, researchers can determine if

a new chemical entity is a substrate of these transporters.

Neuroinflammation Research: As a blocker of Pannexin 1 channels, Probenecid is used in

preclinical models to study the mechanisms of neuroinflammation and its role in

neurodegenerative diseases.[9]

Cardiovascular Research: The discovery of Probenecid as a TRPV2 agonist has opened up

its use as a pharmacological tool to probe the function of TRPV2 channels in cardiac muscle

and the vascular system.[4]

MRP Inhibition: Probenecid-d14 serves as a labeled inhibitor to study the function and

inhibition of Multidrug Resistance-Associated Proteins (MRPs), which are critical in cancer

drug resistance and the transport of various molecules across cell membranes.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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